2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Vue d'ensemble

Description

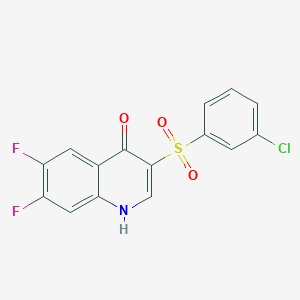

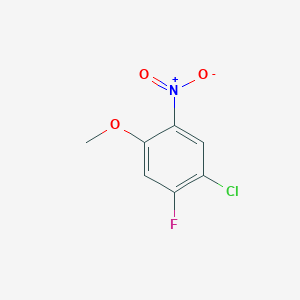

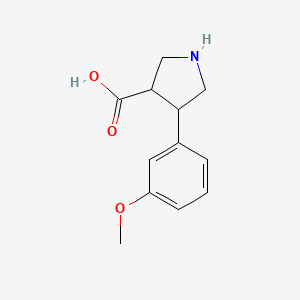

“2-Chloro-3-fluoro-6-hydroxybenzaldehyde” is a chemical compound with the molecular formula C7H4ClFO2 . It has a molecular weight of 174.56 . The compound is a yellow solid .

Molecular Structure Analysis

The InChI code for “2-Chloro-3-fluoro-6-hydroxybenzaldehyde” is 1S/C7H4ClFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H . The InChI key is BIJQDOONYNJEHP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Chloro-3-fluoro-6-hydroxybenzaldehyde” is a yellow solid .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A series of fluorinated benzaldehydes, including analogues related to "2-Chloro-3-fluoro-6-hydroxybenzaldehyde," were synthesized to explore their anticancer properties. These compounds were utilized in the Wittig synthesis of fluoro-substituted stilbenes, leading to fluorinated analogues of combretastatin A-4, known for its potent anticancer activity. The synthesis process involved Duff formylation and Friedel–Crafts formylation techniques. The most active fluoro analogue demonstrated significant cell growth inhibitory properties, maintaining the potent effects of combretastatin A-4 (Lawrence et al., 2003).

Bioconversion Potential of Fungi

The bioconversion potential of the white-rot fungus Bjerkandera adusta was investigated using fluoro-labelled substrates, including compounds similar to "2-Chloro-3-fluoro-6-hydroxybenzaldehyde." This study aimed to produce novel halogenated aromatic compounds. The presence of a fluorine atom did not significantly impact the fungus's metabolism, and mixed chloro-fluoro-methoxybenzaldehydes were produced. However, the production of new chlorinated compounds was not successful, suggesting limitations in the bioconversion capabilities of the fungus with respect to certain halogenated substrates (Lauritsen & Lunding, 1998).

Gas-Liquid Chromatographic Analyses

Chlorinated hydroxybenzaldehydes, including structures related to "2-Chloro-3-fluoro-6-hydroxybenzaldehyde," were separated using a non-polar SE-30 capillary column under various operating conditions. The study provided relative retention data and examined retention indices for these compounds, contributing to a better understanding of their chromatographic behavior. This research aids in the analytical chemistry field, particularly in the separation and identification of chlorinated aromatic compounds (Korhonen & Knuutinen, 1984).

Preparation Methods

Efficient methods for preparing compounds structurally related to "2-Chloro-3-fluoro-6-hydroxybenzaldehyde" were developed, focusing on 2-chloro-6-methylbenzoic acid. One method involved nucleophilic aromatic substitution starting from 2-chloro-6-fluorobenzaldehyde, and another was based on carbonylation. These methods provide a foundation for synthesizing similar compounds, offering potential applications in various fields, including pharmaceuticals and agrochemicals (Daniewski et al., 2002).

Propriétés

IUPAC Name |

2-chloro-3-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJQDOONYNJEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-fluoro-6-hydroxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)

![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)

![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)

![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)

![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)